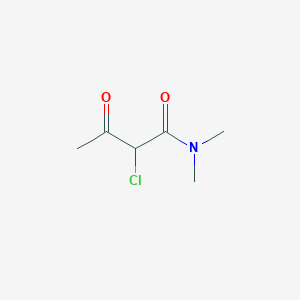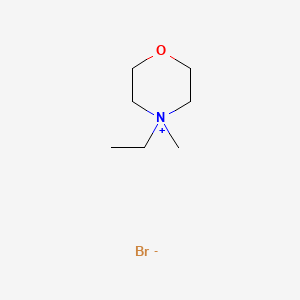
2,6-Dibrom-4-chlorphenol
Übersicht
Beschreibung
2,6-Dibromo-4-chlorophenol is an organic compound with the chemical formula C6H3Br2ClO. It is a white crystalline solid with a distinctive smell and bitterness . This compound is known for its applications as a flame retardant and bactericide .
Wissenschaftliche Forschungsanwendungen
2,6-Dibromo-4-chlorophenol has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
It is known to be used as a flame retardant and an antimicrobial agent , suggesting that its targets may be related to these functions.
Mode of Action
As a flame retardant, it likely disrupts the combustion process, reducing the flammability of the materials it is applied to. As an antimicrobial agent, it may interfere with essential biological processes in bacteria and fungi, leading to their death or growth inhibition .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and to be able to permeate the blood-brain barrier . It is also predicted to inhibit several cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Result of Action
As a flame retardant, it likely alters the physical properties of materials to reduce their flammability. As an antimicrobial agent, it likely causes cellular damage or dysfunction in bacteria and fungi, inhibiting their growth or causing their death .
Action Environment
The action of 2,6-Dibromo-4-chlorophenol can be influenced by various environmental factors. For instance, its effectiveness as a flame retardant can be affected by the presence of other materials, temperature, and oxygen availability. Its antimicrobial activity can be influenced by factors such as pH, temperature, and the presence of other microorganisms . It is also known to slowly decompose in air .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,6-Dibromo-4-chlorophenol can be synthesized by the bromination of p-chlorophenol. The reaction typically involves the use of bromine in an organic solvent at room temperature . The reaction time is relatively long, and the toxic nature of bromine requires careful handling .
Industrial Production Methods: In industrial settings, the production of 2,6-Dibromo-4-chlorophenol follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to p-chlorophenol in a solvent, followed by purification steps to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dibromo-4-chlorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms or modify the phenolic group.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of substituted phenols.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of dehalogenated phenols or modified phenolic compounds.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Tribromophenol: Another brominated phenol with similar flame retardant properties.
2,4-Dibromo-6-chlorophenol: A closely related compound with similar chemical properties and applications.
Uniqueness: 2,6-Dibromo-4-chlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of bromine and chlorine atoms provides a balance of hydrophobicity and reactivity, making it particularly effective as a flame retardant and bactericide .
Eigenschaften
IUPAC Name |
2,6-dibromo-4-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZQOLPTPZDTIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201332 | |
| Record name | Phenol, 2,6-dibromo-4-chloro- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5324-13-0 | |
| Record name | Phenol, 2,6-dibromo-4-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005324130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5324-13-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2863 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2,6-dibromo-4-chloro- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dibromo-4-chlorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-Dibromo-4-chlorophenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4TC5SH22G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of a key intermediate of Beraprost using 2,6-Dibromo-4-chlorophenol?
A1: A research paper [] describes a practical and efficient eight-step synthesis of a key intermediate for Beraprost, a drug used to treat pulmonary arterial hypertension. The synthesis leverages 2,6-Dibromo-4-chlorophenol as a starting material to construct the tricyclic cyclopent[b]benzofuran core of the Beraprost intermediate. This method is notable for its operational simplicity and scalability, potentially offering a more efficient route for Beraprost production.
Q2: What insights do Raman spectroscopy studies provide about 2,6-Dibromo-4-chlorophenol's solid-state interactions?
A2: Research using low-frequency Raman spectroscopy [] on 2,6-Dibromo-4-chlorophenol crystals revealed similarities in the number, width, and intensity of spectral lines compared to 2,4-dichloro-6-bromophenol. This similarity suggests that both compounds share a similar crystal structure. Moreover, the study aimed to understand how specific interactions, particularly hydrogen bond formation, influence the vibrational characteristics of the crystal lattice.
Q3: How is 2,6-Dibromo-4-chlorophenol used in the synthesis of organobismuth compounds, and what structural information do these compounds reveal?
A3: 2,6-Dibromo-4-chlorophenol acts as a ligand in the synthesis of organobismuth compounds like bis(2,6-dibromo-4-chlorophenoxy)triphenylbismuth []. X-ray crystallography studies revealed that the bismuth atom in this compound adopts a distorted trigonal bipyramidal geometry. The aryloxy groups, derived from 2,6-Dibromo-4-chlorophenol, occupy the axial positions of the bipyramid. This research provides valuable insights into the coordination chemistry of bismuth and the structural features of its complexes.
Q4: Can 2,6-Dibromo-4-chlorophenol be used to synthesize polymers, and what characteristics do these polymers exhibit?
A4: Research has demonstrated the successful synthesis of poly(dihalophenylene oxide)s using 2,6-Dibromo-4-chlorophenol as a monomer through solid-state thermal decomposition of its manganese complex with an ethylenediamine ligand []. Characterization of the resulting polymers revealed a branched structure with a preference for 1,2-catenation over 1,4-addition in the polymer chain. This finding suggests that the choice of halogen substituents on the phenol monomer can influence the regioselectivity of the polymerization reaction.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















